molecular formula C5H6N4O2 B11919541 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid

5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid

Cat. No.: B11919541
M. Wt: 154.13 g/mol
InChI Key: SZMJFPFLIOKIGM-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of biological activities.

    1,2,3-Triazole: Known for its stability and versatility in chemical reactions.

    Benzimidazole: Another heterocyclic compound with significant medicinal applications.

Uniqueness

5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is unique due to its combination of imidazole and triazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

5,6-dihydro-4H-imidazo[1,2-c]triazole-3-carboxylic acid

InChI

InChI=1S/C5H6N4O2/c10-5(11)3-4-6-1-2-9(4)8-7-3/h6H,1-2H2,(H,10,11)

InChI Key

SZMJFPFLIOKIGM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)O)N1

Origin of Product

United States

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